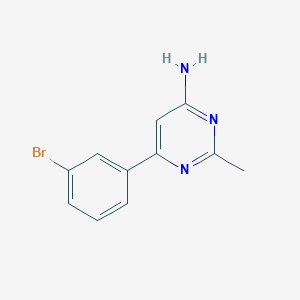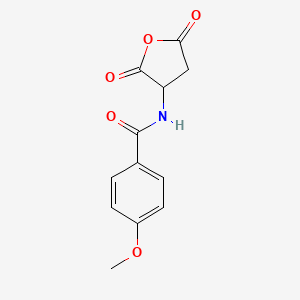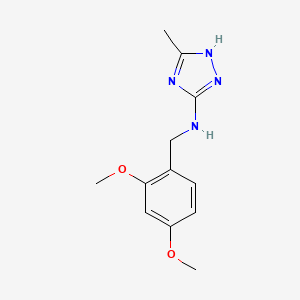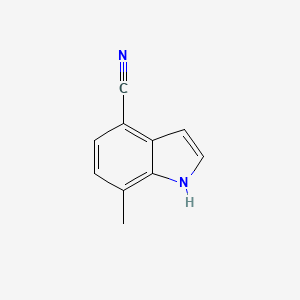
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Overview
Description
“6-(3-Bromophenyl)-2-methylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and an amine group, which consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-methylpyrimidin-4-amine with a 3-bromophenyl compound. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The bromine atom on the phenyl ring is likely a site of high reactivity, and could be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Chemical Synthesis and Transformation
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is involved in various chemical synthesis and transformation processes. For example, it acts as an intermediate in the synthesis of substituted pyrimidine derivatives, demonstrating the compound's utility in creating a wide range of chemical entities for further evaluation of their biological activities. The synthesis processes often explore nucleophilic substitution reactions, highlighting the compound's reactivity towards different nucleophiles under various conditions (Erkin et al., 2016), (Rahimizadeh et al., 2007).
Biological Activity
The compound and its derivatives have been evaluated for various biological activities, including antimicrobial and antifungal effects, showcasing its potential as a starting point for the development of new therapeutic agents. Some derivatives exhibit significant activity against a range of bacteria and fungi, comparable to standard drugs, which suggests their potential in drug discovery and development processes (Vijaya Laxmi et al., 2019).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives are used to study hydrogen bonding and crystal engineering. The insights from these studies contribute to the design of new materials and the understanding of molecular interactions in solid states, facilitating the development of novel supramolecular assemblies (Aakeröy et al., 2007).
Enzyme Inhibition
Research into enzyme inhibition is another area where derivatives of this compound have shown potential. The evaluation of these compounds for inhibitory activity against enzymes such as 15-lipoxygenase highlights their possible application in treating diseases where enzyme modulation can provide therapeutic benefits (Karimian et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOYQKXNDUBUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)

![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)


![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)




![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

